molecular formula C13H20N2O B3284419 1-(4-Methoxybenzyl)piperidin-4-amine CAS No. 78471-35-9

1-(4-Methoxybenzyl)piperidin-4-amine

Cat. No. B3284419
Key on ui cas rn: 78471-35-9
M. Wt: 220.31 g/mol
InChI Key: JDACBLXRPFJSHT-UHFFFAOYSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(CN2CCC(N(C(=O)[O-])C(C)(C)C)CC2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:31]([Cl:32])[Cl:33].[CH3:1][C:2]([N:5]([C:3](=[O:4])[O-:6])[CH:9]1[CH2:10][CH2:11][N:12]([CH2:15][c:16]2[cH:17][cH:18][c:19]([O:22][CH3:23])[cH:20][cH:21]2)[CH2:13][CH2:14]1)([CH3:7])[CH3:8].[OH:24][C:25]([C:26]([F:27])([F:28])[F:29])=[O:30]>>[NH2:5][CH:9]1[CH2:10][CH2:11][N:12]([CH2:15][c:16]2[cH:17][cH:18][c:19]([O:22][CH3:23])[cH:20][cH:21]2)[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
COc1ccc(CN2CCC(N(C(=O)[O-])C(C)(C)C)CC2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(CN2CCC(N(C(=O)[O-])C(C)(C)C)CC2)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(CN2CCC(N)CC2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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